REACTION_SMILES
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[CH3:11][S:12](=[O:13])(=[O:14])[c:15]1[cH:16][cH:17][c:18]([Cl:21])[cH:19][cH:20]1.[CH3:23][S:24]([CH3:25])=[O:26].[Na+:10].[OH-:9].[OH2:22].[OH:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1)[c:18]1[cH:17][cH:16][c:15]([S:12]([CH3:11])(=[O:13])=[O:14])[cH:20][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ccc(Cl)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
|
|
Type
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product
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Smiles
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CS(=O)(=O)c1ccc(Oc2ccc(Cl)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |